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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B605720 Get Quote

Disclaimer: Publicly available data from animal model studies detailing the oral administration

of AZ13705339 are not available. This compound is primarily characterized as a potent and

selective in vitro research tool. An alternative compound, AZ13711265, was developed for in

vivo applications requiring oral exposure, though specific oral administration data for this

compound is also not readily available in the public domain. The following application notes

and protocols are based on the known in vitro activity of AZ13705339 and general

methodologies for animal studies.

Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1] It

demonstrates a low nanomolar IC₅₀ value, typically around 10–20 nM in enzymatic assays.[1]

AZ13705339 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PAK1

and preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts key

signaling pathways, including the MAPK and PI3K/AKT cascades, which are often dysregulated

in cancer.[1] Due to its high selectivity over other PAK isoforms and kinases, AZ13705339 is a

valuable tool for investigating the biological functions of PAK1.[1]

In Vitro Applications
In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for assessing the inhibitory activity of AZ13705339
against PAK1 in a biochemical assay.
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Materials:

Recombinant human PAK1 enzyme

Biotinylated peptide substrate

ATP

Kinase buffer

AZ13705339

DMSO (for compound dilution)

Detection reagents (e.g., europium-labeled anti-phospho-serine antibody and streptavidin-

allophycocyanin)

384-well microplates

Procedure:

Prepare a serial dilution of AZ13705339 in DMSO. Further dilute the compound in kinase

buffer to the desired final concentrations.

Add the diluted AZ13705339 or DMSO (vehicle control) to the wells of a 384-well microplate.

Add the recombinant PAK1 enzyme and the biotinylated peptide substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA.

Add the detection reagents and incubate to allow for binding to the phosphorylated

substrate.

Read the plate on a suitable plate reader to measure the time-resolved fluorescence

resonance energy transfer (TR-FRET) signal.
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Calculate the percent inhibition for each concentration of AZ13705339 and determine the

IC₅₀ value.

Signaling Pathway
AZ13705339 inhibits the kinase activity of PAK1, thereby blocking downstream signaling

events.
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Caption: Inhibition of the PAK1 signaling pathway by AZ13705339.

General Protocol for Oral Gavage in Mice
This section provides a generalized protocol for the oral administration of a test compound to

mice via gavage. This is a standard method and is not based on specific studies with

AZ13705339.
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Materials:

Test compound (e.g., AZ13705339) formulated in a suitable vehicle (e.g., corn oil, 0.5%

methylcellulose)

Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

Syringes (e.g., 1 mL)

Animal scale

Procedure:

Animal Handling and Restraint:

Gently pick up the mouse by the base of the tail.

Allow the mouse to grasp a wire cage lid or other suitable surface with its forepaws.

Securely scruff the mouse by grasping the loose skin over the neck and shoulders.

Ensure the head is immobilized to prevent movement during gavage.

Gavage Needle Insertion:

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the

correct insertion depth.

With the mouse's head tilted slightly upwards, gently insert the ball-tipped gavage needle

into the diastema (the gap between the incisors and molars).

Advance the needle along the roof of the mouth and down the esophagus. The needle

should pass with minimal resistance. If resistance is met, withdraw and reposition.

Do not force the needle, as this can cause esophageal or tracheal perforation.

Compound Administration:
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Once the needle is in the correct position (in the stomach), slowly depress the syringe

plunger to administer the compound.

The typical administration volume for mice is 5-10 mL/kg body weight.[2]

Post-Administration Monitoring:

Gently withdraw the gavage needle.

Return the mouse to its cage and monitor for any signs of distress, such as difficulty

breathing, lethargy, or changes in posture.

Quantitative Data Summary
As no in vivo oral administration data for AZ13705339 is publicly available, a table summarizing

pharmacokinetic and pharmacodynamic parameters cannot be provided. The table below

summarizes the known in vitro properties of AZ13705339.

Parameter Value Reference

Target p21-activated kinase 1 (PAK1) [1]

Mechanism of Action ATP-competitive inhibitor [1]

IC₅₀ ~10-20 nM (enzymatic assay) [1]

Binding Affinity (Kd)
PAK1: 0.28 nM, PAK2: 0.32

nM
MedChemExpress

Primary Application In vitro research tool [1]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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